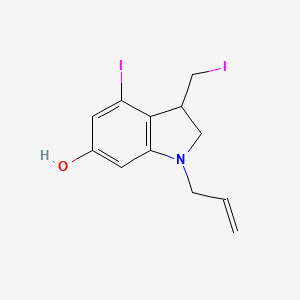![molecular formula C24H17N3 B12552175 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- CAS No. 186956-39-8](/img/structure/B12552175.png)
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods provide efficient pathways to obtain the desired compound with high yields.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases by binding to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis . This mechanism is crucial for its potential use as an anticancer agent.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 1,3-diphenyl-: This compound lacks one phenyl group compared to 1,3,6-triphenyl- derivative, which may affect its chemical properties and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 1,3,5-triphenyl-: The substitution pattern differs, potentially leading to variations in reactivity and applications.
The unique 1,3,6-triphenyl substitution pattern of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
186956-39-8 |
|---|---|
Fórmula molecular |
C24H17N3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1,3,6-triphenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)22-17-16-21-23(19-12-6-2-7-13-19)26-27(24(21)25-22)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
ZAACCGFEJGZGGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)


![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)



